molecular formula C27H29ClN2O4S B12451158 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

Cat. No.: B12451158
M. Wt: 513.0 g/mol
InChI Key: PUDXVNDTDYBQQB-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a chloromethoxyphenyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-benzylpiperidine with an appropriate oxoethylating agent, followed by the introduction of the 3-chloro-4-methoxyphenyl group through a substitution reaction. The final step involves the sulfonation of the intermediate compound to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C27H29ClN2O4S

Molecular Weight

513.0 g/mol

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C27H29ClN2O4S/c1-34-26-13-12-23(19-25(26)28)30(35(32,33)24-10-6-3-7-11-24)20-27(31)29-16-14-22(15-17-29)18-21-8-4-2-5-9-21/h2-13,19,22H,14-18,20H2,1H3

InChI Key

PUDXVNDTDYBQQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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